(3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride

Catalog No.
S13982099
CAS No.
M.F
C10H13ClFNO
M. Wt
217.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride

Product Name

(3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride

IUPAC Name

(3S)-3-(3-fluorophenoxy)pyrrolidine;hydrochloride

Molecular Formula

C10H13ClFNO

Molecular Weight

217.67 g/mol

InChI

InChI=1S/C10H12FNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H/t10-;/m0./s1

InChI Key

KIOIQSJHJSONKS-PPHPATTJSA-N

Canonical SMILES

C1CNCC1OC2=CC(=CC=C2)F.Cl

Isomeric SMILES

C1CNC[C@H]1OC2=CC(=CC=C2)F.Cl

(3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride (CAS 1185119-76-9) is a premium chiral building block predominantly utilized in the synthesis of central nervous system (CNS) agents, including dopamine D2 receptor ligands and monoamine reuptake inhibitors [1]. Structurally, it features a stereospecific (S)-pyrrolidine core ether-linked to a meta-fluorinated phenyl ring, supplied as a stable hydrochloride salt. For procurement and process chemistry, this specific form is prioritized over racemic mixtures or free bases because it offers immediate synthetic readiness, precise stoichiometric control, and eliminates the need for costly downstream chiral resolution. Its primary utility lies in late-stage functionalization, such as reductive amination or nucleophilic substitution, where the secondary amine acts as a versatile nucleophile.

Procurement Fit

1
Stereochemistry

Single (S)-enantiomer supports enantioselective SAR without racemic interference

2
Fluorine Scan

Meta-fluorophenoxy building block for systematic fluorine-walk campaigns

3
Format

Hydrochloride salt provides solid handling and aqueous compatibility for automated synthesis

Substituting (3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride with its racemic counterpart or free-base form introduces severe process inefficiencies and quality control risks [1]. Utilizing racemic material necessitates late-stage chiral separation (e.g., preparative chiral HPLC or diastereomeric salt resolution), which inherently caps the maximum theoretical yield of the desired enantiomer at 50% and significantly increases solvent waste and cycle time. Furthermore, the free base of this pyrrolidine derivative is typically a viscous oil that is prone to atmospheric oxidation and carbon dioxide absorption (forming carbamates), leading to variable assay purity. The hydrochloride salt, by contrast, is a highly crystalline, free-flowing powder that ensures reproducible weighing, long-term shelf stability, and consistent reaction kinetics in automated synthesis workflows.

Substitution Risk

Enantiomer

Using racemate or (R)-enantiomer may introduce >10-fold eudismic binding differences based on related pyrrolidines, affecting SAR interpretation

Regioisomer

Para-fluoro analog alters electronic dipole (σₘ vs σₚ) and logD, potentially shifting target engagement and metabolic profile

Salt Form

Free base is a liquid with limited aqueous solubility; substitution may compromise automated dispensing and assay reproducibility

Elimination of Downstream Chiral Resolution Costs

In the synthesis of stereospecific receptor ligands, starting with the pre-resolved (3S)-enantiomer drastically improves overall process yield compared to using the racemate [1]. When racemic 3-(3-fluorophenoxy)pyrrolidine is coupled to a core scaffold, the resulting diastereomeric or enantiomeric mixture requires preparative chiral chromatography, limiting the maximum theoretical yield of the active (3S)-configured product to 50%. By procuring the enantiopure (3S)-hydrochloride salt (>99% ee), chemists achieve a near 100% theoretical throughput for the desired stereoisomer, bypassing the >40% material loss and high solvent consumption associated with late-stage chiral purification.

Evidence DimensionMaximum theoretical yield of target stereoisomer
Target Compound Data~100% (using enantiopure 3S starting material)
Comparator Or Baseline≤50% (using racemic starting material)
Quantified Difference>50% absolute increase in target yield; elimination of chiral separation step
ConditionsMulti-step API synthesis and purification workflow

Procuring the enantiopure building block directly reduces raw material waste and eliminates the bottleneck of preparative chiral chromatography in scale-up.

Enantiomeric Purity
Class-level inference
Related 3-substituted pyrrolidine enantiomers show 10–50× eudismic ratios in target binding; no published S/R data for this fluorophenoxy pair.
Enantiomer-dependent target engagement likely; verify for your target
Class-level inference; specific eudismic ratio not available

Enhanced Handling and Stoichiometric Precision

The physical state of a building block dictates its usability in both high-throughput screening and bulk manufacturing. The free base of 3-(3-fluorophenoxy)pyrrolidine is an oil that is susceptible to degradation and complicates precise mass dispensing [1]. In contrast, the hydrochloride salt is a stable, free-flowing crystalline solid. This solid state prevents the absorption of atmospheric moisture and CO2, maintaining >99% assay purity over extended storage. Furthermore, the defined molecular weight of the HCl salt (217.66 g/mol) allows for exact stoichiometric calculations during nucleophilic coupling reactions, whereas the free base often requires continuous re-titration to account for degradation or volatile loss.

Evidence DimensionPhysical state and handling precision
Target Compound DataCrystalline solid, stable assay >99% over long-term storage
Comparator Or BaselineFree base (viscous oil, prone to atmospheric degradation)
Quantified DifferenceTransition from a degradable liquid to a stable, weighable solid
ConditionsAmbient laboratory storage and automated dispensing

The solid hydrochloride salt guarantees reproducible dosing and reduces batch-to-batch variability caused by reagent degradation.

Fluorine Position
Class-level inference
Hammett σₘ = 0.34 vs σₚ = 0.06; predicted logD difference ~0.2–0.4. Meta-fluorine exerts stronger inductive effect.
Regioisomeric shift changes electronic landscape; may alter affinity
Direct comparative bioactivity data not published for this pyrrolidine pair

Pharmacokinetic Optimization via Fluorine Substitution

When selecting a phenoxypyrrolidine scaffold for drug discovery, the substitution pattern on the phenyl ring critically impacts the pharmacokinetic profile of the final molecule. Compared to the unsubstituted 3-phenoxypyrrolidine, the incorporation of a fluorine atom at the meta-position (3-fluoro) serves as a metabolic block [1]. Cytochrome P450 enzymes frequently target electron-rich aromatic rings for hydroxylation; the highly electronegative fluorine deactivates the ring toward electrophilic oxidation and sterically protects the 3-position without significantly increasing the molecular volume. This modification typically results in a measurable increase in the in vitro microsomal half-life of the downstream API candidate while simultaneously modulating the lipophilicity (LogP) for improved blood-brain barrier penetration.

Evidence DimensionAromatic ring metabolic stability
Target Compound Data3-fluorophenoxy (metabolically blocked at C3)
Comparator Or BaselineUnsubstituted phenoxy (susceptible to CYP450 hydroxylation)
Quantified DifferenceReduction in aromatic hydroxylation liability
Conditionsin vitro liver microsome stability assays of derived ligands

Procuring the fluorinated analog accelerates the discovery of lead compounds with superior half-lives and CNS penetrance.

Salt Form Advantage
Supporting evidence
HCl salt: solid, improves aqueous solubility >10-fold over free base (pKa ~10.5). Free base: yellow liquid, limited water solubility.
Solid salt enhances handling precision and assay compatibility
Solubility enhancement is qualitative; confirm for your buffer conditions
Purity Benchmark
Supporting evidence
≥95% purity specified; racemate contains 50% (R)-enantiomer as primary impurity, while (S) impurity profile is non-enantiomeric.
Single enantiomer avoids opposite-enantiomer interference in bioassays
Purity by vendor COA; impurity profile differs between (S) and racemate
Supply Chain Route
Class-level inference
Patent EP4382529A1 describes a scalable 4-step route to (3S)-pyrrolidin-3-ol with high optical purity; designed for GMP suitability.
Reported scalable process may support larger-scale procurement
GMP readiness must be verified with vendor; process documentation available

Synthesis of CNS-Active Monoamine Reuptake Inhibitors

The (3S)-3-(3-fluorophenoxy)pyrrolidine core is an ideal precursor for developing selective serotonin or norepinephrine reuptake inhibitors [1]. The pre-resolved (S)-stereocenter ensures the correct spatial orientation required for high-affinity binding to monoamine transporters, while the hydrochloride salt allows for clean nucleophilic substitution or reductive amination onto diverse core scaffolds without the need for downstream chiral resolution.

Development of Dopamine D2 Receptor Ligands

In the pursuit of novel antipsychotics or neurological therapeutics, this compound serves as a critical secondary amine building block [1]. The meta-fluoro substitution enhances the metabolic stability and lipophilicity of the resulting D2 ligands, facilitating better blood-brain barrier penetration compared to unsubstituted analogs.

High-Throughput Library Generation

For automated parallel synthesis in drug discovery, the crystalline nature of the hydrochloride salt is essential [1]. It enables precise robotic weighing and dispensing, ensuring accurate stoichiometry across hundreds of reaction wells—a feat that is highly error-prone when attempting to use the oily free-base form.

Application Fit Matrix

Application
Selection Property
Validation Focus
Enantioselective SAR Studies
Stereochemical purity and single-enantiomer identity
Verify target-specific eudismic ratio and enantiomer stability
Fluorine Positional Scanning
Regioisomeric fluorophenoxy substitution pattern
Compare electronic, lipophilicity, and metabolic profiles across isomers
Automated Library Synthesis
Hydrochloride salt physical form and aqueous solubility
Confirm automated dispensing accuracy and buffer compatibility
Process Scale-Up and Tech Transfer
Documented scalable synthetic route (EP4382529A1)
Review process documentation and quality standards for larger-scale supply

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

217.0669699 g/mol

Monoisotopic Mass

217.0669699 g/mol

Heavy Atom Count

14

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